molecular formula C20H20Cl2FNO4S B14993665 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(2-fluorobenzyl)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(2-fluorobenzyl)benzamide

Cat. No.: B14993665
M. Wt: 460.3 g/mol
InChI Key: PKMFPZAUAFWEMU-UHFFFAOYSA-N
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Description

“3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” typically involves multiple steps, including the formation of the benzamide core, introduction of the ethoxy group, and the attachment of the fluorobenzyl and thiophene moieties. Common reagents and conditions might include:

    Starting Materials: 3,5-dichlorobenzoic acid, 2-fluorobenzylamine, tetrahydrothiophene-1,1-dioxide.

    Reagents: Ethyl chloroformate, base (e.g., triethylamine), solvents (e.g., dichloromethane, ethanol).

    Conditions: Reflux, room temperature, inert atmosphere (e.g., nitrogen).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, it could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-ethoxybenzamide: Lacks the fluorobenzyl and thiophene moieties.

    N-(2-Fluorobenzyl)-3,5-dichlorobenzamide: Lacks the ethoxy and thiophene moieties.

    N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3,5-dichlorobenzamide: Lacks the ethoxy and fluorobenzyl moieties.

Uniqueness

The unique combination of functional groups in “3,5-DICHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-ETHOXY-N-(2-FLUOROBENZYL)BENZAMIDE” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20Cl2FNO4S

Molecular Weight

460.3 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C20H20Cl2FNO4S/c1-2-28-19-16(21)9-14(10-17(19)22)20(25)24(15-7-8-29(26,27)12-15)11-13-5-3-4-6-18(13)23/h3-6,9-10,15H,2,7-8,11-12H2,1H3

InChI Key

PKMFPZAUAFWEMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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